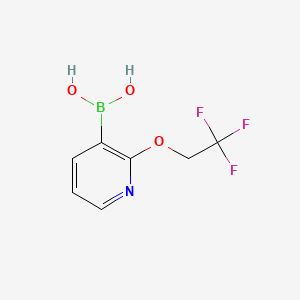

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXZQXIMOMPBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681749 | |

| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-79-4 | |

| Record name | B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a versatile reagent in organic synthesis and a building block of interest in medicinal chemistry. This document outlines its characteristics, provides guidance on its handling and application, and includes detailed experimental protocols.

Core Physical and Chemical Properties

This compound is a substituted pyridinylboronic acid. The presence of the trifluoroethoxy group significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BF₃NO₃ | [1][2] |

| Molecular Weight | 220.94 g/mol | |

| CAS Number | 1218790-79-4 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | ~9 (estimated for boronic acids) |

Solubility and Stability

Qualitative Solubility Profile (Predicted)

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Stability and Storage

Boronic acids are known to be susceptible to degradation, particularly through oxidation and dehydration to form boroxines (cyclic anhydrides). The trifluoroethoxy group may also influence its stability.

-

Storage Conditions: It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize degradation.[3] For its pinacol ester derivative, long-term storage at -20°C to -80°C is recommended.[4]

-

Handling: Avoid exposure to moisture and air. Use of anhydrous solvents and inert atmosphere techniques is recommended for reactions sensitive to water or oxidation.

Synthesis

A specific, detailed synthesis protocol for this compound is not widely published. However, a general and common method for the synthesis of pyridine-3-boronic acids involves a halogen-metal exchange of a 3-halopyridine precursor followed by borylation with a trialkyl borate.

A plausible synthetic route would start from 2-chloro-3-bromopyridine. The 2-chloro substituent can be displaced by 2,2,2-trifluoroethanol under basic conditions to form 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine. This intermediate can then undergo a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.

General Synthetic Workflow (Hypothesized)

Caption: Hypothesized synthesis of this compound.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for common reactions and characterization techniques relevant to this class of compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general method for the palladium-catalyzed cross-coupling of a pyridinylboronic acid with an aryl halide.[5][6]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (1-5 mol%) and ligand (if necessary).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and water (if using a biphasic system) via syringe.

-

Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocols for Spectroscopic Characterization

The following are general procedures for obtaining spectroscopic data for compounds similar to this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, with a spectral width of approximately 0 to 180 ppm.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to aid ionization.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Applications in Drug Discovery and Development

Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] They can act as reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. The pyridine ring is a common scaffold in many biologically active molecules, and the trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa.

While no specific signaling pathways involving this compound have been reported, its structural features suggest potential applications in the development of inhibitors for enzymes with a serine residue in the active site. Its utility as a building block in Suzuki-Miyaura coupling reactions makes it a valuable tool for the synthesis of complex molecules with potential therapeutic applications.[5]

Logical Relationship in Drug Discovery Application

Caption: Logical flow from compound features to potential therapeutic applications.

References

- 1. This compound | C7H7BF3NO3 | CID 53216590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, a proposed synthetic pathway, and its primary application in Suzuki-Miyaura cross-coupling reactions, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.

Core Compound Data

Quantitative data for this compound is summarized below, providing a clear reference for its key chemical identifiers and properties.

| Parameter | Value | Reference |

| CAS Number | 1218790-79-4 | [1] |

| Molecular Formula | C₇H₇BF₃NO₃ | [1] |

| Molecular Weight | 220.94 g/mol | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis commences with the preparation of the brominated pyridine precursor, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the desired boronic acid.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Borylation of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, ensuring the temperature remains below -70 °C. The reaction is allowed to warm slowly to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Pyridine boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The title compound serves as a versatile building block for the introduction of the 2-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety into a wide range of organic molecules, a common strategy in the development of novel pharmaceuticals.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling

-

Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly employed. The choice of catalyst and ligand can significantly impact reaction efficiency.

-

Base: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can be critical in preventing protodeboronation, a common side reaction.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution is often used to facilitate the dissolution of both the organic and inorganic reagents.

-

Inert Atmosphere: Suzuki-Miyaura reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway in which this compound is directly implicated as a modulator. Its primary role in research and drug development is that of a synthetic intermediate. The logical relationship of its utility is depicted below.

Caption: The logical role of the title compound as a building block in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds containing the trifluoroethoxypyridine moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to new chemical entities. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this important reagent into their synthetic strategies.

References

Technical Guide: Spectroscopic Characterization of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for boronic acid compounds. This guide is intended to support researchers in the identification and characterization of this compound in a laboratory setting.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and computational models. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.30 | d | H6 |

| ~7.95 | d | H4 |

| ~7.10 | dd | H5 |

| ~4.80 | q | OCH₂CF₃ |

| ~5.50 (broad s) | s | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~163.0 | C2 |

| ~152.0 | C6 |

| ~141.0 | C4 |

| ~123.0 (q, ¹JCF ≈ 277 Hz) | CF₃ |

| ~118.0 | C5 |

| ~110.0 (broad) | C3 |

| ~66.0 (q, ²JCCF ≈ 35 Hz) | OCH₂ |

Note: The carbon atom attached to the boron (C3) is expected to exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species upon dehydration. The following protocol provides a generalized methodology to mitigate these issues.

Sample Preparation

-

Analyte: Use approximately 5-10 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent.

-

Recommended Solvents: Methanol-d₄ or DMSO-d₆ are often preferred as they can help to break up oligomeric species through hydrogen bonding and complexation. Deuterated chloroform (CDCl₃) can also be used, but may require rigorous drying of the sample to prevent the formation of boroxines.

-

-

Vortexing: Gently vortex the sample until the solute is completely dissolved.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Experiment: Standard one-dimensional proton NMR.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.

-

-

¹³C NMR Acquisition:

-

Experiment: One-dimensional carbon NMR with proton decoupling.

-

Number of Scans: A higher number of scans (e.g., 1024 to 4096) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Spectral Width: A spectral width of 200-240 ppm is standard.

-

Data Processing

-

Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using NMR spectroscopy.

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines the methodologies for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), presenting representative data and detailed experimental protocols.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoroethoxy group and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl molecules. The presence of the trifluoroethoxy group can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive component in the design of novel pharmaceutical agents. Accurate spectral characterization is paramount for confirming the identity, purity, and stability of this compound in research and development.

Data Presentation

The following tables summarize representative spectral data for this compound.

Table 1: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1610 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1460 | Medium | C-C stretch (pyridine ring) |

| ~1360 | Strong | B-O stretch |

| ~1280 | Strong | C-O stretch (ether) |

| ~1170 | Strong | C-F stretch (trifluoromethyl group) |

| ~1050 | Medium | B-C stretch |

Table 2: Representative Mass Spectrometry Data

| m/z | Interpretation |

| 235.05 | [M+H]⁺ (Monoisotopic mass of C₇H₇BF₃NO₃) |

| 217.04 | [M+H - H₂O]⁺ |

| 236.05 | [M+H]⁺ (A+1 isotope) |

| Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is utilized.

-

Data Acquisition:

-

The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

Data is acquired in positive ion mode.

-

The mass range is set to scan from m/z 50 to 500.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

Caption: Relationship between functional groups and their spectral signatures.

stability and storage conditions for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

An In-depth Technical Guide on the Stability and Storage of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for this compound, a key building block in various synthetic applications. While specific quantitative stability data for this particular compound is not extensively documented in public literature, this guide consolidates general principles from analogous compounds and established experimental protocols to inform laboratory practice.

Core Stability Considerations for Boronic Acids

Boronic acids as a chemical class are susceptible to several degradation pathways that can impact their purity and reactivity. The primary factors influencing the stability of this compound include moisture, oxygen, heat, light, and pH.

Moisture: Exposure to water can lead to hydrolysis of the boronic acid, which can be a precursor to other degradation pathways. It is crucial to store the compound in a dry environment.

Oxygen: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of undesired byproducts. Storage under an inert atmosphere is recommended to mitigate this.

Heat: Elevated temperatures can accelerate the rate of various degradation reactions. Therefore, refrigerated storage is essential.

Light: Some organic molecules are sensitive to light-induced degradation. Protecting the compound from light exposure is a prudent precautionary measure.

pH: The stability of boronic acids can be pH-dependent. Both acidic and basic conditions can promote protodeboronation, a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a significant concern for heteroaromatic boronic acids, including pyridine derivatives[1][2].

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, adhering to strict storage and handling protocols is critical. The following tables summarize the recommended conditions.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (0-8°C) | To minimize thermal degradation[3][4]. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation[3]. |

| Moisture | In a tightly sealed container within a desiccator | To prevent hydrolysis[3][4]. |

| Light | In an opaque or amber vial | To protect against potential photodecomposition[4]. |

Table 2: Handling Guidelines

| Aspect | Recommendation |

| Work Environment | Handle in a well-ventilated area, preferably within a fume hood or glovebox[3]. |

| Personal Protective Equipment | Wear appropriate safety goggles, gloves, and lab coat[3]. |

| Dispensing | Minimize exposure to ambient air and moisture. |

| Solutions | For solution-based applications, use anhydrous solvents and prepare solutions fresh whenever possible. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be similar to other heteroaromatic boronic acids.

-

Protodeboronation: This is a significant concern for pyridine-containing boronic acids, leading to the formation of 2-(2,2,2-Trifluoroethoxy)pyridine[1][2]. The reaction is often catalyzed by residual acid or base and moisture.

-

Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, leading to the corresponding hydroxypyridine derivative[5].

-

Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is typically a reversible process.

Due to the inherent instability of many heteroaromatic boronic acids, derivatives such as N-methyliminodiacetic acid (MIDA) boronates are often utilized to improve benchtop stability and allow for slow release of the active boronic acid under specific reaction conditions.

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound under your laboratory conditions, the following generalized protocols can be adapted.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.

Objective: To quantify the amount of this compound and its degradation products under various stress conditions.

Instrumentation:

-

A standard HPLC system with a UV detector.

-

A reverse-phase C18 column is a common starting point[3].

Methodology:

-

Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability. Using a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic esters[3].

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent like acetonitrile.

-

Stress Testing: Subject aliquots of the solution to different conditions (e.g., elevated temperature, varying pH, exposure to light, or an oxidizing agent)[3].

-

Analysis: At specified time points, inject the samples onto the HPLC system and monitor the decrease in the parent peak and the emergence of new peaks corresponding to degradation products.

¹H NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy is a powerful tool for qualitatively observing the degradation of the boronic acid in solution.

Objective: To identify the formation of degradation products by observing changes in the ¹H NMR spectrum.

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz).

Methodology:

-

Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline.

-

Stress Application: Introduce a stressor to the NMR tube (e.g., a drop of D₂O for hydrolysis studies, or heat the sample).

-

Monitoring: Acquire subsequent spectra at various time intervals to track the disappearance of signals from the parent compound and the appearance of new signals from any degradation products[3].

Visualization of Stability Factors and Handling Workflow

The following diagram illustrates the key relationships between environmental factors, degradation pathways, and the recommended procedures for maintaining the stability of this compound.

Caption: A diagram illustrating the factors affecting stability and the recommended handling and storage procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound PINACOL ESTER [sobekbio.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The protocol herein is based on established chemical principles for the formation of heteroaryl boronic acids.

Introduction

This compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the trifluoroethoxy group can impart unique electronic properties and improve pharmacokinetic profiles in drug candidates. This document details a reliable synthetic route starting from the commercially available 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, followed by a rigorous purification protocol to yield the high-purity boronic acid required for downstream applications.

Synthetic Pathway Overview

The synthesis of the target boronic acid is achieved via a two-step process involving a lithium-halogen exchange followed by borylation. The overall transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

3.1. Synthesis of this compound

This procedure details the conversion of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine to the corresponding boronic acid.

Materials:

-

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 g of starting material).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate, dry flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution to the reaction mixture dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is approximately 2.

-

Stir the biphasic mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

3.2. Purification Protocol

A two-step purification involving an acid-base extraction followed by recrystallization is recommended for obtaining high-purity material.

Procedure:

-

Acid-Base Extraction:

-

Dissolve the crude product in diethyl ether.

-

Extract the ether solution with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will move into the aqueous layer as the sodium boronate salt.

-

Separate the layers and wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

-

Cool the aqueous layer to 0 °C and acidify with 2 M HCl to a pH of ~7. The purified boronic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

-

Recrystallization:

-

Dissolve the boronic acid from the previous step in a minimal amount of hot acetonitrile.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water (1:1), and dry under vacuum. This step is also effective at converting any boroxine anhydride back to the desired boronic acid.[1]

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and purification, based on a 10 mmol scale.

| Parameter | Value | Notes |

| Starting Material (3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) | 2.70 g (10.0 mmol) | |

| n-Butyllithium (2.5 M in hexanes) | 4.4 mL (11.0 mmol) | 1.1 equivalents |

| Triisopropyl borate | 3.45 mL (15.0 mmol) | 1.5 equivalents |

| Theoretical Yield of Boronic Acid | 2.37 g | |

| Yield of Crude Product | ~1.9 g (approx. 80%) | Varies depending on reaction conditions. |

| Yield after Acid-Base Purification | ~1.6 g (approx. 68%) | Removes major impurities. |

| Final Yield after Recrystallization | ~1.4 g (approx. 60%) | High purity solid. |

| Purity (by HPLC) | >98% | After recrystallization. |

Visualizations

Caption: Experimental workflow for the synthesis and purification.

References

The Trifluoroethoxy Effect: Enhancing Pyridine Boronic Acid Reactivity and Stability in Cross-Coupling Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of modern synthetic chemistry, particularly in pharmaceutical and materials science, pyridine-containing biaryl structures are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a primary tool for their synthesis. However, the inherent instability of pyridine boronic acids, especially 2-substituted isomers, presents a significant challenge due to their propensity for protodeborylation. This guide elucidates the powerful effect of the 2,2,2-trifluoroethoxy substituent in mitigating these challenges. By leveraging its strong electron-withdrawing nature, the trifluoroethoxy group enhances the stability of pyridine boronic acids, reduces undesired side reactions, and ultimately leads to more efficient and reliable Suzuki-Miyaura couplings.

The Challenge: Instability of Pyridine Boronic Acids

Pyridine boronic acids, while valuable synthons, are notoriously unstable, particularly when the boronic acid moiety is at the 2-position of the pyridine ring.[1][2] The primary decomposition pathway is protodeborylation, a reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[3][4] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of pyridine byproducts that can complicate purification.

The instability of 2-pyridyl boronic acid is exacerbated at neutral pH due to the formation of a reactive zwitterionic intermediate, which facilitates rapid C-B bond fragmentation.[3] While 3- and 4-pyridyl boronic acids are generally more stable, the electron-deficient nature of the pyridine ring still renders them susceptible to this undesired reaction.[4][5]

The Solution: The Trifluoroethoxy Group's Electronic Influence

To counteract protodeborylation and enhance reactivity in the desired cross-coupling pathway, strategic substitution on the pyridine ring is employed. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a potent tool in this regard due to its strong inductive electron-withdrawing effect.

The trifluoromethyl (-CF₃) moiety significantly lowers the electron density of the ethoxy group, which in turn deactivates the pyridine ring towards electrophilic attack. This deactivation is key to suppressing protodeborylation. By reducing the nucleophilicity of the pyridine ring, the trifluoroethoxy group makes the carbon atom of the C-B bond less susceptible to protonation, thereby increasing the stability of the boronic acid under reaction conditions.

Crucially, while this electronic effect stabilizes the boronic acid, it does not completely shut down the desired Suzuki-Miyaura catalytic cycle. The transmetalation step, which involves the transfer of the pyridyl group from boron to the palladium catalyst, can still proceed efficiently, leading to high yields of the cross-coupled product.

Quantitative Data Presentation

| Pyridine Boronic Acid Derivative | Coupling Partner | Product | Yield (%) | Catalyst System (mol%) | Base | Solvent | Temp (°C) |

| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |

| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |

| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | 5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |

| Pyridine-3-boronic acid | 2-Chloropyridine | 2,3'-Bipyridine | High | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 |

Note: The yields described as "Moderate-Good" are qualitative descriptions from the cited literature, as specific percentages were not provided in that comparative context.

Experimental Protocols

To circumvent the inherent instability of pyridine boronic acids, they are often used as their more stable boronate ester derivatives, such as pinacol esters. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for 2-(2,2,2-trifluoroethoxy)pyridin-5-ylboronic acid pinacol ester with an aryl halide.

General Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid Pinacol Ester with an Aryl Halide

Materials:

-

2-(2,2,2-trifluoroethoxy)pyridin-5-ylboronic acid pinacol ester (1.2 - 1.5 equiv.)

-

Aryl halide (e.g., Aryl bromide or chloride) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with or without water)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyridine boronic acid pinacol ester, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. A typical concentration is 0.1 - 0.5 M with respect to the limiting reagent (the aryl halide).

-

Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and stir vigorously for the required time (typically 1 to 24 hours).[4][6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][7]

Conclusion

The introduction of a 2,2,2-trifluoroethoxy group onto a pyridine boronic acid is a highly effective strategy to enhance its utility in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of this group provides a stabilizing effect, significantly mitigating the persistent issue of protodeborylation that plagues many pyridine boronic acid reagents. This increased stability translates to more robust and reliable reaction outcomes, making these modified boronic acids and their ester derivatives valuable tools for medicinal chemists and materials scientists in the synthesis of complex, high-value pyridine-containing molecules. While direct quantitative comparisons are still emerging, the underlying chemical principles strongly support the beneficial impact of the trifluoroethoxy group on pyridine boronic acid reactivity.

References

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the stability of the organoboron reagents. Within the realm of medicinal chemistry, the synthesis of heteroaromatic compounds is of paramount importance, as these motifs are prevalent in a vast array of pharmaceuticals. 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid and its corresponding pinacol ester are valuable building blocks for introducing a trifluoroethoxypyridine moiety into target molecules. The trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with aryl halides, a common strategy in the synthesis of complex biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid or its ester forms a boronate species, which then transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.

Materials:

-

This compound pinacol ester (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating capabilities

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester, the aryl halide, and the base (e.g., Sodium Carbonate).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Under a positive flow of the inert gas, add the palladium catalyst (Pd(dppf)Cl₂).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

| Entry | Boronic Acid Pinacol Ester | Aryl Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89 |

| 2 | 3-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |

| 3 | 2-Furylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |

| 4 | Phenylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 55 |

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and functional materials. In particular, biarylpyridines are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecules under relatively mild conditions.[1][2][3] This application note provides a detailed protocol for the synthesis of biarylpyridines utilizing 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid as a key building block. The trifluoroethoxy group can impart unique electronic properties and potential metabolic stability to the resulting molecules, making it an attractive moiety for medicinal chemistry applications.

The protocol described herein is based on established Suzuki-Miyaura coupling methodologies for pyridine-containing substrates, offering a robust starting point for the synthesis of a diverse library of biarylpyridine compounds.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3]

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium phosphate (Na₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))

-

Degassed water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

System for maintaining an inert atmosphere (e.g., Schlenk line)

General Experimental Workflow

Caption: General workflow for the synthesis of biarylpyridines via Suzuki-Miyaura coupling.

Detailed Procedure

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if required, e.g., PPh₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if applicable, e.g., 1 mL) to the flask via a syringe.[2]

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biarylpyridine product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are based on typical outcomes for structurally similar pyridine-3-boronic acids reported in the literature.[4][6]

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane | 80 | 18 | 90 |

| 3 | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 78 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 16 | 75 |

| 5 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 82 |

*Yields are representative and may vary depending on the specific reaction conditions and substrate purity.

Applications in Drug Discovery

Biarylpyridine motifs are prevalent in a wide range of therapeutic agents due to their ability to engage in various biological interactions. The introduction of a trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity, which are critical parameters in drug design.

The synthesized biarylpyridines can serve as key intermediates or final drug candidates in various therapeutic areas, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme.

-

GPCR Ligands: The rigid biaryl scaffold can provide a precise orientation of substituents to interact with G-protein coupled receptors.

-

Ion Channel Modulators: Biarylpyridines can be designed to interact with specific ion channels, influencing neuronal activity.

The synthetic protocol detailed in this application note provides a reliable method for accessing novel biarylpyridine derivatives for screening in drug discovery programs. The ability to readily diversify the aryl halide coupling partner allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid as a key building block in medicinal chemistry. The unique structural features of this reagent, combining a pyridine core with a trifluoroethoxy group, offer significant advantages in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a versatile synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its pyridine scaffold is a common motif in a vast array of biologically active compounds, while the 2-(2,2,2-trifluoroethoxy) substituent imparts desirable pharmacological properties. The trifluoroalkoxy group is known to enhance metabolic stability, increase lipophilicity, and improve bioavailability of drug candidates.[3][4][5] These characteristics make this compound an attractive starting material for the synthesis of molecules targeting a range of diseases, including cancer and inflammatory disorders.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many approved drugs.[6] A significant area of application is in the development of kinase inhibitors, where the pyridine moiety can act as a hinge-binding motif, and the trifluoroethoxy group can confer improved pharmacokinetic properties.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

In this hypothetical application, this compound is used to synthesize a potent and selective inhibitor of a hypothetical cancer-related kinase, "Kinase X." The Suzuki-Miyaura coupling reaction is employed to couple the pyridine boronic acid with a suitable aryl halide, forming the core of the inhibitor.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Methoxy, Ethoxy, and Trifluoroethoxy Analogs

| Property | Methoxy Analog | Ethoxy Analog | 2,2,2-Trifluoroethoxy Analog |

| Calculated logP | 1.2 | 1.6 | 2.5 |

| Metabolic Stability (in vitro) | Low | Moderate | High |

| Bioavailability (in vivo, rat) | 15% | 25% | 55% |

Note: The data in this table is hypothetical and for illustrative purposes to highlight the expected benefits of the trifluoroethoxy group.

Table 2: Kinase Inhibitory Activity of Synthesized Compounds

| Compound | Coupling Partner | IC50 for Kinase X (nM) | Selectivity vs. Kinase Y |

| Inhibitor 1 | 4-bromo-N-methylbenzamide | 50 | 10-fold |

| Inhibitor 2 | 1-bromo-4-(trifluoromethyl)benzene | 25 | 20-fold |

| Inhibitor 3 (Lead) | 5-bromo-1H-indazole | 8 | >100-fold |

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from general methods for the synthesis of pyridine boronic acids.[7]

Materials:

-

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Inhibitor 3

This protocol describes the coupling of this compound with 5-bromo-1H-indazole.[8]

Materials:

-

This compound (1.2 eq)

-

5-bromo-1H-indazole (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a reaction vessel, add this compound, 5-bromo-1H-indazole, Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Inhibitor 3.

Visualizations

Caption: Synthetic workflow for the preparation of Inhibitor 3.

Caption: Inhibition of the Kinase X signaling pathway by Inhibitor 3.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid as a Versatile Building Block for Novel Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The presence of the trifluoroethoxy group can significantly enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this building block in the development of potent and selective pharmaceuticals, with a focus on Rho Kinase (ROCK) and Colony Stimulating Factor 1 Receptor (CSF-1R) inhibitors.

Featured Application: Synthesis of Pyridine-Based Rho Kinase (ROCK) Inhibitors

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contraction, motility, and morphology. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer. The unique structural features of this compound make it an ideal starting material for the synthesis of potent and selective ROCK inhibitors.

Signaling Pathway: The Rho/ROCK Pathway

Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. This results in an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin contractility and leading to changes in cell shape and motility.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a ROCK Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate for a pyridine-based ROCK inhibitor via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide.

Workflow Diagram:

Materials:

-

This compound

-

Aryl bromide or iodide (e.g., 4-bromo-N,N-dimethylaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data: Biological Activity of a Representative ROCK Inhibitor

The following table summarizes the in vitro activity of a pyridine-based ROCK inhibitor synthesized using a similar methodology.

| Compound ID | Target | IC₅₀ (nM) |

| Compound 37 [1] | ROCK1 | 1.1 |

| ROCK2 | 0.6 |

Data extracted from J. Med. Chem. 2015, 58, 12, 5028–5037. While not directly synthesized from the title boronic acid, this data provides a strong rationale for its use in developing potent ROCK inhibitors.

Potential Application: Synthesis of CSF-1R Inhibitors

Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. Aberrant CSF-1R signaling is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target. The 2-(2,2,2-trifluoroethoxy)pyridine moiety is a key structural feature in several potent CSF-1R inhibitors.

Signaling Pathway: CSF-1R Signaling

Binding of the ligands CSF-1 or IL-34 to the extracellular domain of CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation.

Experimental Protocol: Suzuki-Miyaura Coupling for a CSF-1R Inhibitor Scaffold

A similar Suzuki-Miyaura coupling protocol as described for the ROCK inhibitors can be employed to synthesize key intermediates for CSF-1R inhibitors. The aryl or heteroaryl halide coupling partner would be chosen based on the desired final inhibitor structure.

Quantitative Data: Biological Activity of a Representative CSF-1R Inhibitor

The following table presents the biological activity of a known CSF-1R inhibitor containing a trifluoroethoxy-substituted pyridine ring.

| Compound | Target | IC₅₀ (nM) |

| Pexidartinib | CSF-1R | 10 |

| c-Kit | 20 | |

| FLT3 | 100 |

This data highlights the potential of incorporating the 2-(2,2,2-trifluoroethoxy)pyridine moiety for achieving potent and selective inhibition of CSF-1R.

Conclusion

This compound is a highly valuable building block for the synthesis of innovative pharmaceuticals. Its application in the development of ROCK and CSF-1R inhibitors, facilitated by robust Suzuki-Miyaura cross-coupling reactions, demonstrates its potential to generate drug candidates with enhanced potency, selectivity, and metabolic stability. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this versatile reagent in their drug discovery programs.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of one-pot synthesis strategies utilizing 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid, a valuable building block in medicinal chemistry. The trifluoroethoxy group can enhance metabolic stability and bioavailability, making this reagent particularly useful in drug discovery programs.[1] The protocols detailed below are based on established one-pot methodologies, such as the Miyaura borylation/Suzuki-Miyaura cross-coupling, which offer significant advantages in terms of efficiency and resource utilization by avoiding the isolation of intermediates.[2][3]

Application Note 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heteroaryl Pyridines

The one-pot borylation followed by a Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of complex biaryl and heteroaryl structures from two different aryl or heteroaryl halides.[4][5] This approach eliminates the need to isolate the often unstable boronic acid intermediate, saving time and resources.[6] The trifluoroethoxypyridine moiety is a key structural motif in various biologically active compounds, and this one-pot strategy provides rapid access to libraries of analogues for structure-activity relationship (SAR) studies.

Key Advantages:

-

Efficiency: Combines two reaction steps into a single pot, reducing purification steps and saving time.[2]

-

Versatility: Applicable to a wide range of aryl and heteroaryl halides, allowing for the synthesis of diverse compound libraries.[7]

-

Atom Economy: Utilizes reagents like bis(pinacolato)diboron or bis-boronic acid, which are atom-economical boron sources.[7]

-

Drug Discovery Relevance: Facilitates the rapid synthesis of complex molecules, which is crucial in the hit-to-lead and lead optimization phases of drug discovery.[4]

Experimental Protocol 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine with an Aryl Halide

This protocol describes the in situ formation of this compound pinacol ester from the corresponding bromide, followed by a Suzuki-Miyaura coupling with a second aryl halide in a one-pot fashion.

Reaction Scheme:

Materials:

-

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base for borylation (e.g., potassium acetate, KOAc)

-

Base for Suzuki coupling (e.g., sodium carbonate, Na₂CO₃, or potassium phosphate, K₃PO₄)

-

Solvent (e.g., dioxane, THF, or ethanol)

-

Microwave reactor (optional, can significantly reduce reaction times)[4]

Procedure:

-

Borylation Step:

-

To a dry reaction vessel, add 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the anhydrous solvent (e.g., dioxane) to the vessel.

-

Heat the reaction mixture at 80-120 °C for 1-2 hours. Microwave irradiation at 120 °C for 45 minutes can also be employed.[4]

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromide.

-

-

Suzuki-Miyaura Coupling Step:

-

After the borylation is complete, cool the reaction mixture to room temperature.

-

Add the second aryl halide (1.0 equiv.), an aqueous solution of the second base (e.g., 2 M Na₂CO₃, 2.0 equiv.), and if necessary, an additional portion of the palladium catalyst.

-

Heat the reaction mixture at 80-120 °C for 2-16 hours. With microwave heating, 30 minutes at 120 °C may be sufficient.[4]

-

Monitor the reaction by TLC or LC-MS for the formation of the biaryl product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.

-

Quantitative Data from Analogous Reactions:

The following table summarizes representative yields for one-pot borylation/Suzuki-Miyaura reactions of various aryl and heteroaryl halides, demonstrating the general applicability of this methodology.

| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base (Borylation/Coupling) | Solvent | Yield (%) | Reference |

| 4-Bromoacetophenone | 3-Bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 85 | [4] |

| 3-Bromoquinoline | 4-Chlorotoluene | XPhos-Pd-G2 | KOAc / K₂CO₃ | Ethanol | 95 | [7] |

| 4-Bromobenzonitrile | 2-Chloropyridine | Pd(dppf)Cl₂ | KOAc / K₃PO₄ | Dioxane | 78 | [2] |

| 1-Bromo-4-fluorobenzene | 4-Bromoanisole | SiliaCat DPP-Pd | KOAc / K₂CO₃ | Isopropanol | 92 | [5] |

Application Note 2: Multicomponent Reactions for the Synthesis of Complex Pyridine-Containing Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[8][9] this compound can potentially be employed in MCRs, such as the Petasis or Ugi reactions, to generate diverse molecular scaffolds with high efficiency and atom economy. This strategy is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery.

Experimental Protocol 2: Petasis-Type Three-Component Reaction

This protocol outlines a hypothetical Petasis-type reaction involving this compound, an amine, and an aldehyde to form an α-amino acid derivative.

Reaction Scheme:

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., benzylamine)

-

Solvent (e.g., dichloromethane, DCM, or ethanol)

Procedure:

-